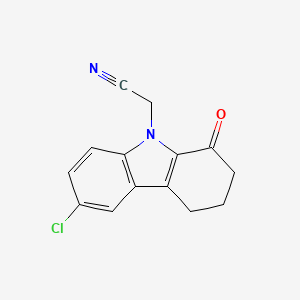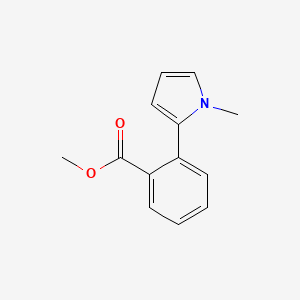
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate typically involves the esterification of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzoic acid.
Reduction: Formation of 2-(1-methyl-1H-pyrrol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The ester group may undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but lacks the methyl group on the pyrrole ring.
Methyl 2-(1H-pyrrol-2-yl)benzoate: Similar structure but with different substitution patterns on the pyrrole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 2-(1-methyl-1H-pyrrol-2-yl)benzoate is unique due to the presence of both a methyl-substituted pyrrole ring and a benzoate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrrol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO2/c1-14-9-5-8-12(14)10-6-3-4-7-11(10)13(15)16-2/h3-9H,1-2H3 |
InChI Key |
GCVGPPVMYNBHDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


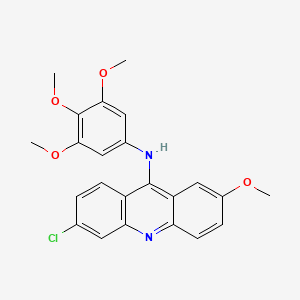
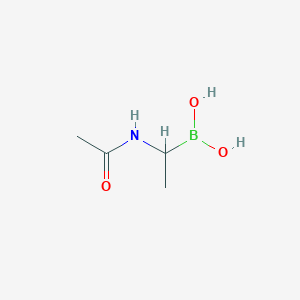
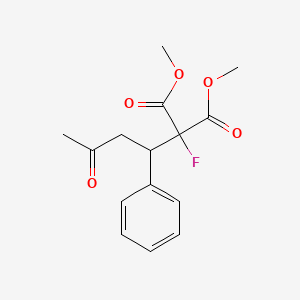
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
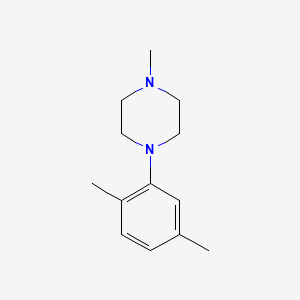


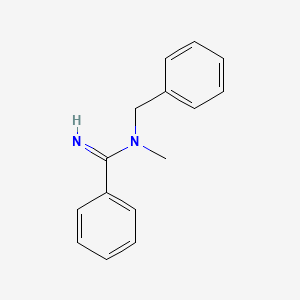
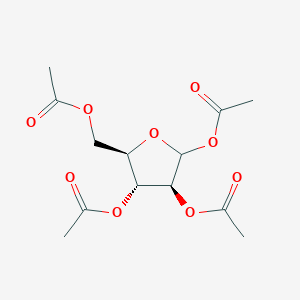
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
